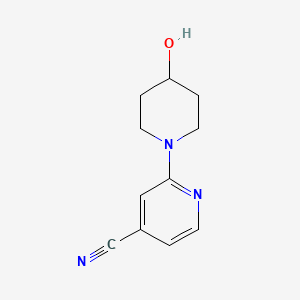

2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile

説明

2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile (HIPIN) is a small molecule inhibitor that has been studied extensively due to its potential as a therapeutic agent. HIPIN was first synthesized in 2014 and since then, it has been the subject of numerous scientific studies. HIPIN has been found to have a variety of biochemical and physiological effects, as well as applications in various scientific research areas.

科学的研究の応用

Novel Synthetic Routes and Catalysis

Research has identified novel routes and methodologies in the synthesis of hydroxypiperidine derivatives, highlighting their significance in organic synthesis and potential pharmaceutical applications. For instance, the work by Vink et al. demonstrates an enantioselective biocatalytic approach towards the synthesis of 5-hydroxypiperidinone-derived compounds, indicating the versatility of hydroxypiperidin derivatives as building blocks for biologically active compounds (Vink et al., 2003). Similarly, Lam et al. have developed a Cu(I)-catalyzed reductive aldol cyclization method for the diastereoselective synthesis of 4-hydroxypiperidin-2-ones, showcasing the compound's utility in synthesizing highly functionalized piperidin-2-ones and hydroxylated piperidines (Lam et al., 2005).

Material Science Applications

The research into 4-Cyanopyridine, closely related to the compound , highlights its utility as a versatile ligand in the construction of metal-organic frameworks (MOFs), which are critical in catalysis and material science. Zhao et al. describe how 4-Cyanopyridine can act as both a mono- and bidentate ligand in transition metal complexes, opening avenues for new MOF designs (Zhao et al., 2017).

Pharmaceutical and Biochemical Research

The compound's structural features make it a candidate for biochemical modifications leading to biologically active molecules. For example, research by Borza et al. into selective NR1/2B N-methyl-D-aspartate receptor antagonists among indole-2-carboxamides and benzimidazole-2-carboxamides, while not directly involving 2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile, illustrates the potential of hydroxypiperidin derivatives in developing compounds with significant pharmacological properties (Borza et al., 2007).

Corrosion Inhibition

Research on N-substituted 2-aminopyridine derivatives, which share a structural resemblance to this compound, indicates their efficacy as corrosion inhibitors. Verma et al. have investigated their inhibitory effects on mild steel corrosion in acidic medium, suggesting the potential of similar compounds in industrial applications (Verma et al., 2018).

特性

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-8-9-1-4-13-11(7-9)14-5-2-10(15)3-6-14/h1,4,7,10,15H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUHNANVWDYGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640936 | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-84-2 | |

| Record name | 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

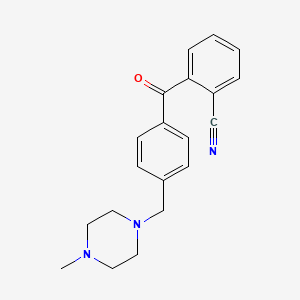

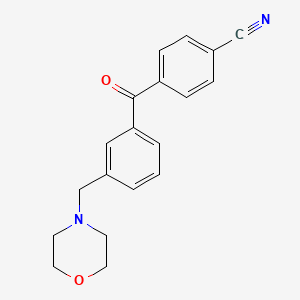

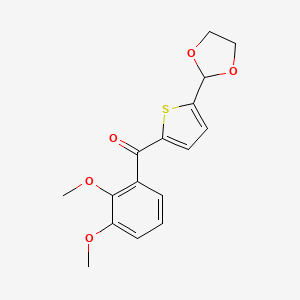

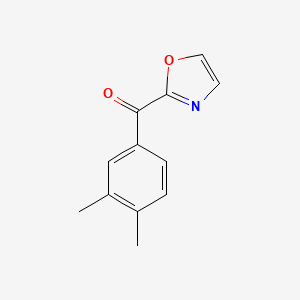

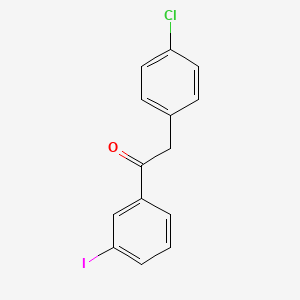

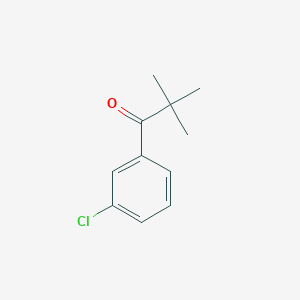

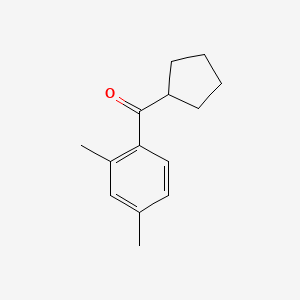

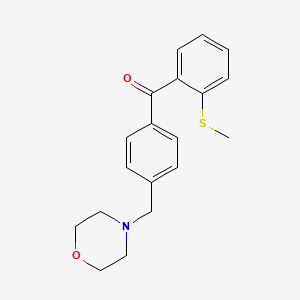

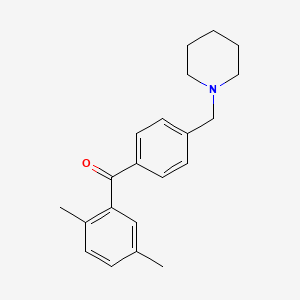

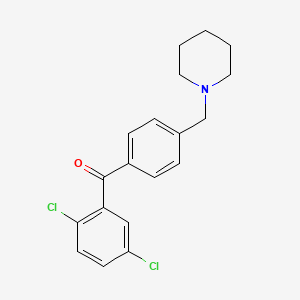

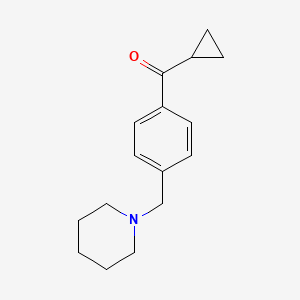

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613254.png)

![2,5-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613255.png)